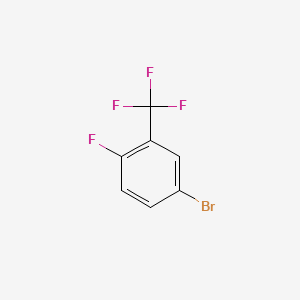

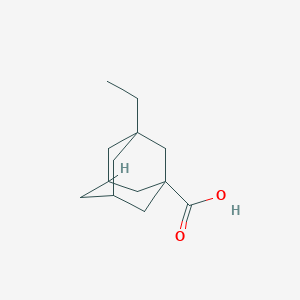

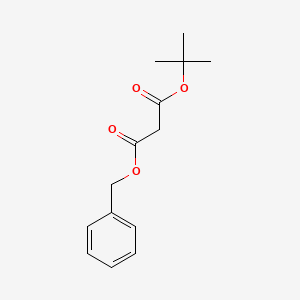

![molecular formula C9H13NOS B1270881 2-[(2-ピリジン-4-イルエチル)チオ]エタノール CAS No. 78092-91-8](/img/structure/B1270881.png)

2-[(2-ピリジン-4-イルエチル)チオ]エタノール

概要

説明

The compound "2-[(2-Pyridin-4-ylethyl)thio]ethanol" is not directly mentioned in the provided abstracts. However, the abstracts do discuss various pyridine-based ethanol compounds, which share structural similarities with the compound of interest. These compounds are typically intermediates or products of condensation reactions involving pyridine derivatives and aldehydes . They are of interest due to their potential applications in various fields, such as polymer chemistry , medicinal chemistry , and as ligands in complex molecular structures .

Synthesis Analysis

The synthesis of related pyridine-based ethanol compounds often involves Knoevenagel condensation reactions. For instance, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol is synthesized through the reaction of 2-methylpyridine with p-fluorobenzaldehyde . Similarly, 1-phenyl-2-(2-pyridyl)ethanol is obtained from the condensation of 2-methylpyridine with benzaldehyde . These reactions typically yield stable intermediates that can undergo further reactions, such as dehydration to form ethene derivatives .

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using techniques such as X-ray crystallography, which reveals the crystalline systems and space groups they belong to. For example, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol crystallizes in the monoclinic system space group P21/n , while 1-phenyl-2-(2-pyridyl)ethanol crystallizes in the monoclinic system with space group P21/c . These structures often feature intermolecular hydrogen bonding, which plays a role in the stability of the compounds .

Chemical Reactions Analysis

The pyridine-based ethanol compounds can participate in various chemical reactions. For instance, 2-(pyridin-2-yl)ethanol serves as a protecting group for carboxylic acids, which can be removed chemically or thermally after polymerization . The pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates is another reaction involving pyridine derivatives, where kinetics and mechanisms are studied in aqueous ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of pyridine and ethanol groups imparts certain chemical stabilities and reactivities. For example, 2-(pyridin-2-yl)ethanol is stable under acidic conditions and resists catalytic hydrogenolysis . The intermolecular hydrogen bonds observed in the crystal structures contribute to the compounds' physical properties, such as their crystallization behavior and potentially their solubility .

科学的研究の応用

新規誘導体の合成

この化合物は、新規誘導体の合成の出発点として役立ちます 。例えば、この化合物を用いて、潜在的な生物活性を持つ新規複素環化合物のライブラリーを調製することができます .

抗線維化活性

この化合物のいくつかの誘導体は、抗線維化活性を示すことが示されています 。これらの誘導体は、コラーゲン発現および細胞培養培地中のヒドロキシプロリン含有量をin vitroで阻害することが判明しました .

材料科学

材料科学の分野では、この化合物は、その独特の化学構造のために使用できる可能性があります 。ただし、具体的な用途を決定するためには、さらなる研究が必要です。

クロマトグラフィー

クロマトグラフィーでは、この化合物は、その極性のために固定相として使用できる可能性があります 。ピリジニル基は、分析物と相互作用して、極性に基づいて分離することができます。

特性

IUPAC Name |

2-(2-pyridin-4-ylethylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSLGHONXIRODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366112 | |

| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78092-91-8 | |

| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。